molecular formula C10H15N3 B7721669 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine CAS No. 6969-91-1

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Cat. No. B7721669
CAS RN: 6969-91-1
M. Wt: 177.25 g/mol
InChI Key: IFQQQYVVFJFUMU-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Air Monitoring and Occupational Health : This compound is involved in methods for determining nicotine in tobacco smoke in ambient air, particularly relevant for workplace measurement and occupational monitoring (Schuh, 2014); (Schneider & Breuer, 2014).

  • Crystallography and Material Science : Studies involve the structural characterization of polymorphs and derivatives of related compounds, which are crucial for understanding the molecular and crystal structures (Böck et al., 2020); (Mokhtaruddin et al., 2015).

  • Chemical Synthesis and Catalysis : Research includes the synthesis of nicotinium sulfate from tobacco-extracted nicotine, serving as a protic ionic liquid and biocompatible catalyst for selective acetylation of amines (Tamaddon & Azadi, 2017). Also, studies on the reactions of cyclic aliphatic and aromatic amines on surfaces for potential applications in material science are noteworthy (Wang et al., 2003).

  • Pharmaceutical Research : This compound is used as a key intermediate in the preparation of specific pharmaceutical compounds, demonstrating its importance in medicinal chemistry and drug development (Fleck et al., 2003).

  • Metal Complex Synthesis and Catalysis : The synthesis and characterization of metal aminopyridinato complexes for applications like aryl-Cl activation and hydrosilane polymerization catalysis are explored (Deeken et al., 2006); (Nyamato et al., 2015).

properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQQQYVVFJFUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954391
Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

CAS RN

32726-84-4, 6969-91-1
Record name Nicotine, 2-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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